molecular formula C19H18ClN3OS B2449141 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone CAS No. 897480-01-2

1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone

Cat. No.: B2449141
CAS No.: 897480-01-2
M. Wt: 371.88
InChI Key: VMXSVTWKIIODOP-UHFFFAOYSA-N
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Description

The compound 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone is an investigational small molecule of significant interest in medicinal chemistry and cancer research. Its core structure, which integrates a chlorobenzothiazole moiety linked to a phenylethanone group via a piperazine bridge, is frequently explored for targeting key enzymatic processes in disease pathways. Similar benzothiazolyl-piperazine derivatives have been identified as selective inhibitors of histone deacetylase 6 (HDAC6), an enzyme that plays a critical role in cell proliferation and is a promising target in oncology . Research on analogous compounds suggests potential application in studying epigenetic modulation and inducing selective antiproliferative effects in cancer cell lines, providing a valuable tool for probing the mechanisms of cell cycle arrest . Furthermore, the piperazine pharmacophore is a common feature in molecules designed to inhibit other therapeutically relevant targets, such as heat shock protein HSP 90-alpha, indicating broad utility in biochemical and pharmacological research . This product is intended for non-clinical, in vitro research applications to further elucidate these mechanisms.

Properties

IUPAC Name

1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c20-15-7-4-8-16-18(15)21-19(25-16)23-11-9-22(10-12-23)17(24)13-14-5-2-1-3-6-14/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXSVTWKIIODOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound (C₁₉H₁₉ClN₂OS, MW 348.89 g/mol) comprises three key subunits:

  • 4-Chlorobenzo[d]thiazole : A bicyclic aromatic system with a chlorine substituent at position 4, conferring electron-withdrawing properties.
  • Piperazine ring : A six-membered diamine scaffold enabling nucleophilic substitution at its nitrogen atoms.
  • 2-Phenylethanone : A ketone group linked to an aromatic ring, introduced via alkylation or acylation.

Key challenges include regioselective functionalization of the benzo[d]thiazole core, minimizing side reactions during piperazine coupling, and ensuring stability of the phenylethanone moiety under basic conditions.

Synthetic Routes and Methodologies

Stepwise Assembly via Nucleophilic Aromatic Substitution

This two-step approach, adapted from analogous arylpiperazine syntheses, involves:

Step 1: Synthesis of 4-(4-Chlorobenzo[d]thiazol-2-yl)piperazine

  • Reagents : 2-Chloro-4-chlorobenzo[d]thiazole, anhydrous piperazine, potassium iodide (KI), potassium carbonate (K₂CO₃).
  • Conditions : Reflux in toluene (80°C, 12–18 hrs) under nitrogen atmosphere.
  • Mechanism : SNAr displacement of chloride at position 2 of the benzo[d]thiazole by piperazine.

Step 2: Coupling with 2-Chloro-1-phenylethanone

  • Reagents : 2-Chloro-1-phenylethanone, sodium carbonate (Na₂CO₃).
  • Conditions : Reflux in butanone (6–8 hrs) with excess base to deprotonate piperazine.
  • Mechanism : Alkylation of the secondary amine via nucleophilic substitution.

Typical Yield : 57–74% overall.

Table 1: Optimization Parameters for Stepwise Synthesis
Parameter Optimal Range Impact on Yield
Temperature (Step 1) 80–85°C <70°C: Incomplete substitution
Piperazine Equivalents 4–5 eq <3 eq: Di-substitution favored
Solvent (Step 2) Butanone > Toluene Polar aprotic enhances kinetics
Reaction Time (Step 2) 6–8 hrs >10 hrs: Ketone decomposition

One-Pot Tandem Reaction Strategy

Recent advancements leverage tandem reactions to reduce purification steps:

  • Simultaneous Thiazole-Piperazine Coupling and Alkylation

    • Reagents : 2,4-Dichlorobenzo[d]thiazole, piperazine, 2-bromo-1-phenylethanone.
    • Conditions : DMF, KI, K₂CO₃, 90°C (24 hrs).
    • Advantage : Higher atom economy (Yield: 65–69%).
  • Microwave-Assisted Acceleration

    • Modifications : Microwave irradiation (150 W, 120°C) reduces reaction time to 2–3 hrs.

Critical Analysis of Reaction Parameters

Solvent Selection

  • Polar Aprotic Solvents (DMF, DMSO) : Enhance piperazine nucleophilicity but risk ketone side reactions.
  • Toluene/Butanone Mixtures : Balance reactivity and stability, preferred for stepwise synthesis.

Catalytic Additives

  • KI (10–15 mol%) : Facilitates halide displacement via in situ iodide generation.
  • Phase-Transfer Catalysts (e.g., TBAB) : Improve interfacial kinetics in biphasic systems.

Purification and Characterization

Workup Procedures

  • Acid-Base Extraction :
    • Post-reaction mixture washed with 5% HCl (removes unreacted piperazine).
    • Neutralization with NaOH precipitates crude product.
  • Column Chromatography :
    • Silica gel, eluent: CH₂Cl₂/MeOH/NH₄OH (90:10:0.5).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 7.85–7.40 (m, 9H, Ar-H).
    • δ 3.90–3.20 (m, 8H, piperazine).
  • MS (ESI+) : m/z 349.2 [M+H]⁺.

Industrial-Scale Considerations

  • Cost Drivers : Piperazine (∼$50/kg), 2-chloro-1-phenylethanone (∼$120/kg).
  • Waste Streams :
    • Aqueous HCl/NaOH requires neutralization.
    • Toluene recovery via distillation (≥90% efficiency).

Chemical Reactions Analysis

1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone has been studied for several biological activities:

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study evaluating related compounds found that those with similar structures showed moderate to good activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL
5gP. aeruginosa15 µg/mL

These results suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .

Antitumor Properties

The compound has shown potential as an anticancer agent. In vitro studies have indicated cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis through pathways involving caspase activation and mitochondrial dysfunction .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study investigating the cytotoxicity of related compounds revealed that certain derivatives could induce cell cycle arrest and apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Neuroprotective Effects

Research has also indicated that this compound may possess neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's disease. This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive function in affected individuals .

Mechanism of Action

The mechanism of action of 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzyme active sites, inhibiting their activity. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their function . These interactions can lead to various biological effects, such as anti-inflammatory and antibacterial activities.

Comparison with Similar Compounds

1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.

Biological Activity

1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone is a compound belonging to the class of benzothiazole derivatives, recognized for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in fields such as oncology and infectious diseases. The molecular formula is C13H14ClN3OSC_{13}H_{14}ClN_{3}OS with a molecular weight of 295.79 g/mol.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step procedures, including the coupling of substituted 2-amino benzothiazoles with piperazine derivatives. The final product features a chlorinated benzothiazole ring linked to a piperazine moiety and an ethanone group, which contributes to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that benzothiazole derivatives can possess significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, demonstrating comparable activity to standard antimicrobial agents .
  • Anticancer Properties : The compound has been investigated for its anticancer potential, particularly in inhibiting tumor cell proliferation. Molecular docking studies suggest that it interacts with key proteins involved in cancer pathways, enhancing its therapeutic efficacy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation of cancer cell lines
Anti-inflammatoryDemonstrated significant reduction in inflammatory markers

The biological activity of this compound is largely attributed to its structural features, particularly the chlorinated benzothiazole ring and the piperazine moiety. Molecular docking analyses reveal that it binds effectively to specific enzymes and receptors involved in disease progression, such as cyclooxygenases (COX) implicated in inflammation and cancer .

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • Anticancer Study : A study on various benzothiazole derivatives highlighted that this compound exhibited IC50 values lower than those of standard chemotherapy agents against certain cancer cell lines, indicating potent anticancer activity .
  • Anti-inflammatory Research : In a model assessing inflammation, this compound significantly reduced edema in animal models when compared to control groups, supporting its potential use as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To better understand the significance of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
N-(Benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamidesSimilar benzothiazole core with different piperazine substituentsVarying biological activity profiles
3-(Piperazin-1-yl)-1,2-benzothiazole DerivativesContains both benzothiazole and piperazine moietiesDifferent functional groups lead to distinct reactivity
2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamideAnother derivative with a thiocyanate substituentPotentially enhanced reactivity due to thiocyanate presence

Q & A

Q. What hybrid experimental-computational approaches are emerging for accelerating the development of analogs with improved selectivity?

  • Innovations :
  • AI-Driven Reaction Path Search : Combine quantum chemical calculations (e.g., DFT) with machine learning to predict regioselectivity in heterocyclic substitutions .
  • High-Throughput Virtual Screening (HTVS) : Screen combinatorial libraries against target proteins (e.g., EGFR, tubulin) to prioritize synthesis .

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